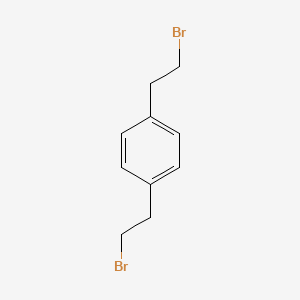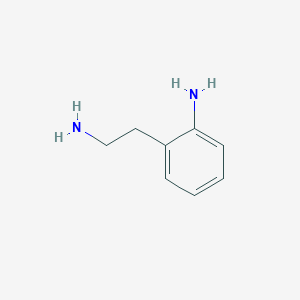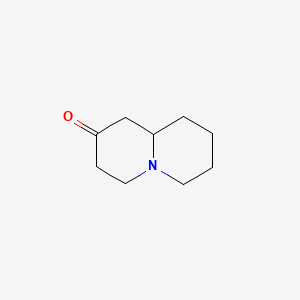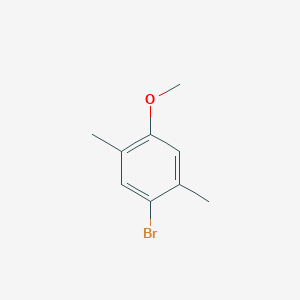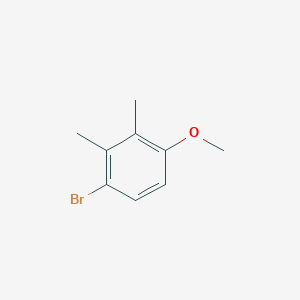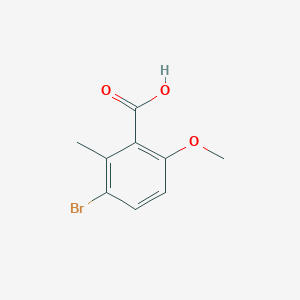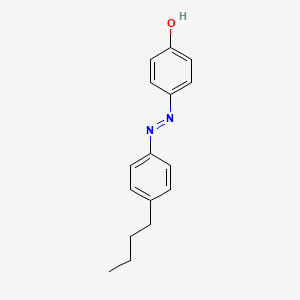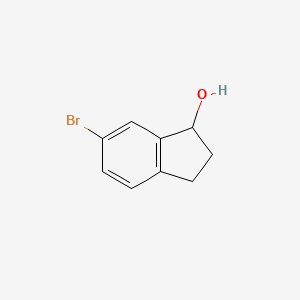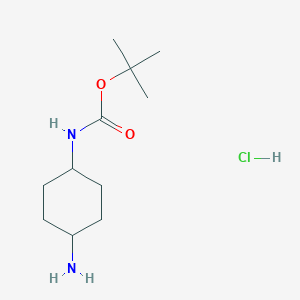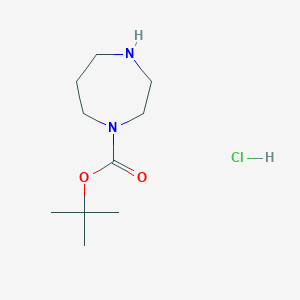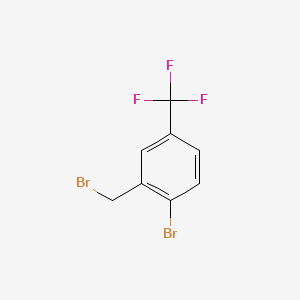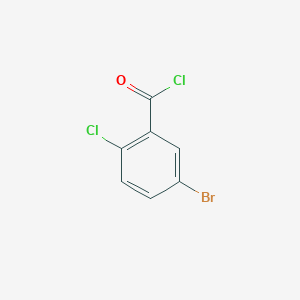
5-溴-2-氯苯甲酰氯
概述
描述
5-Bromo-2-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O and a molecular weight of 253.91 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
5-Bromo-2-chlorobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the preparation of biologically active compounds, including pharmaceuticals.
Medicine: Serves as an intermediate in the synthesis of drugs, particularly those targeting diabetes and other metabolic disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
Mode of Action
5-Bromo-2-chlorobenzoyl chloride interacts with its target, SGLT2, by inhibiting the reabsorption of glucose in the kidneys . This leads to a decrease in blood glucose levels, providing a therapeutic effect for diabetes .
Biochemical Pathways
The compound affects the glucose metabolic pathway. By inhibiting SGLT2, it prevents glucose reabsorption in the kidneys, leading to excretion of glucose in urine . This results in a reduction of blood glucose levels, which is beneficial for diabetes management .
Pharmacokinetics
As an intermediate in the synthesis of sglt2 inhibitors, it’s likely that the final drug product would have good bioavailability and be well-absorbed in the body .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chlorobenzoyl chloride’s action result in a decrease in blood glucose levels . This is achieved by inhibiting the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine . This mechanism of action is beneficial for the management of diabetes .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chlorobenzoyl chloride can be influenced by various environmental factorsIt’s also worth noting that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzoyl chloride typically involves the reaction of 2-chlorobenzoic acid with brominating agents. One common method includes the use of thionyl chloride and N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds as follows :
Step 1: 2-chlorobenzoic acid is dissolved in dichloromethane and cooled under nitrogen.
Step 2: Oxalyl chloride is added dropwise, maintaining the temperature below 25°C.
Step 3: The reaction mixture is stirred at room temperature for several hours.
Step 4: The resulting solution is concentrated under reduced pressure to yield 5-Bromo-2-chlorobenzoyl chloride as a yellow oil.
Industrial Production Methods: In industrial settings, the production of 5-Bromo-2-chlorobenzoyl chloride may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 5-Bromo-2-chlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Bromo-2-chlorobenzoic acid.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: DMF, pyridine.
Solvents: Dichloromethane, toluene.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acids: Formed by hydrolysis.
相似化合物的比较
2-Chlorobenzoyl chloride: Lacks the bromine substituent, making it less reactive in certain reactions.
5-Bromo-2-chlorobenzoic acid: The carboxylic acid derivative, which is less reactive compared to the acyl chloride.
Benzoyl chloride: The parent compound without any substituents, offering different reactivity profiles.
Uniqueness: 5-Bromo-2-chlorobenzoyl chloride is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules. Its dual halogenation allows for selective reactions that are not possible with simpler benzoyl chloride derivatives .
属性
IUPAC Name |
5-bromo-2-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIQQJRRMJWMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373603 | |
| Record name | 5-bromo-2-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-52-7 | |
| Record name | 5-Bromo-2-chlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-2-chlorobenzoyl chloride in the synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde?
A: 5-Bromo-2-chlorobenzoyl chloride serves as a crucial intermediate in the multi-step synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde []. The paper describes its reaction with phenetole to produce (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone, which is further modified to achieve the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
